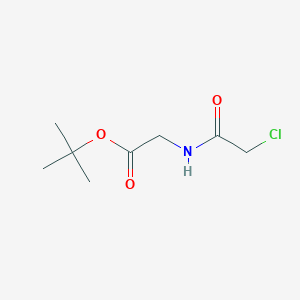

Tert-butyl 2-(2-chloroacetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

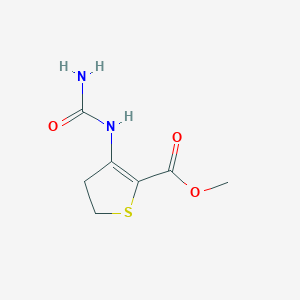

Tert-butyl 2-(2-chloroacetamido)acetate is a chemical compound with the CAS Number: 500309-13-7 . It has a molecular weight of 207.66 . The IUPAC name for this compound is tert-butyl (2-chloroacetyl)glycinate . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a melting point of 67-68 degrees Celsius .Scientific Research Applications

1. Radical Initiation and Polymer Synthesis

Tert-butyl peracetate serves as a radical initiator, often used with a metal catalyst or photoactivator. It is pivotal in the free radical initiation for polymer synthesis, a key process in materials science. The compound's physical properties, such as its solubility in organic solvents and handling precautions due to its potential for exothermic decomposition, make it suitable for these applications (Powell, 2012).

2. Synthesis of N-tert-Butyl-Trans-α-Ethoxycarbonyl-β-Phenyl-β-Lactam

In a study by Fördős et al., tert-butyl peracetate was used in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam. This synthesis involves a complex mechanism involving the formation of (ethoxycarbonyl)ketene, highlighting the compound's role in organic synthesis (Fördős et al., 2009).

3. Preparation of Acetoacetic Acid Derivatives

The reaction of various nucleophiles with tert-butyl acetoacetate is a method for preparing a range of acetoacetic acid derivatives. This process is important in the synthesis of acetoacetates and acetoacetamides from alcohols and amines, demonstrating the compound's versatility in organic chemistry (Witzeman & Nottingham, 1991).

4. Alkylation of Acetates with Primary Alcohols

A study conducted by Iuchi et al. demonstrated the alkylation of acetates with primary alcohols using tert-butyl acetate. This method provides a direct route to carboxylates, crucial in organic and industrial chemistry. The study underscores the role of tert-butyl acetate in novel synthetic pathways (Iuchi, Obora, & Ishii, 2010).

5. Synthesis of Dialkyl Bifuranyl Dicarboxylates

Tert-butyl isocyanide's reaction with electron-deficient acetylenic esters, in the presence of specific compounds, leads to the formation of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates. This illustrates its application in the synthesis of specialized organic compounds (Yavari, Nasiri, Moradi, & Djahaniani, 2004).

6. Photocatalytic Degradation Studies

In environmental applications, tert-butyl compounds have been studied for the photocatalytic degradation of pharmaceutical agents, as in the case of salbutamol, using titanium dioxide as a photocatalyst. This research contributes to understanding the environmental impact and degradation pathways of such compounds (Sakkas et al., 2007).

properties

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2821639.png)

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)

![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)

![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)